molecular formula C12H19ClN2 B3038212 1-(2,3-Dimethylphenyl)piperazine hydrochloride CAS No. 80836-96-0

1-(2,3-Dimethylphenyl)piperazine hydrochloride

Cat. No.: B3038212
CAS No.: 80836-96-0
M. Wt: 226.74 g/mol
InChI Key: SHOLVQVIKRVCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-Dimethylphenyl)piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,3-Dimethylphenyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethylphenyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOLVQVIKRVCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80836-96-0
Record name 1-(2,3-Xylyl)piperazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pharmacological Profile of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and physicochemical profile of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (often abbreviated as 1-(2,3-DMPP) or 2,3-DMPP ).

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary & Chemical Identity[1]

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a bioactive heterocyclic scaffold belonging to the arylpiperazine class. It serves as a critical pharmacophore in the design of psychotropic agents, particularly those targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors.

Unlike its structural isomer 1,1-dimethyl-4-phenylpiperazinium (DMPP) , which is a selective nicotinic acetylcholine receptor agonist, 1-(2,3-dimethylphenyl)piperazine functions primarily as a monoaminergic modulator. Its specific 2,3-dimethyl substitution pattern imparts unique steric and electronic properties that differentiate its binding selectivity from the more common 2-chlorophenyl (oCPP) or 3-chlorophenyl (mCPP) analogues.

Chemical Data Table
PropertySpecification
IUPAC Name 1-(2,3-Dimethylphenyl)piperazine hydrochloride
Common Abbreviations 1-(2,3-DMPP), DMPH, 2,3-DMPP
CAS Number (Free Base) 1013-22-5
Molecular Formula C₁₂H₁₈N₂[1][2][3] · HCl
Molecular Weight 226.75 g/mol (HCl salt)
Solubility Soluble in DMSO, Methanol, Water (moderate)
pKa ~9.05 (piperazine secondary amine)
Appearance White to off-white crystalline solid

Pharmacodynamics: Receptor Binding & Mechanism[4]

The pharmacological utility of 1-(2,3-DMPP) stems from its ability to mimic the biogenic amines (serotonin, dopamine) within the orthosteric binding pocket of Class A GPCRs.

Target Receptor Profile

The 2,3-dimethyl substitution induces a specific torsional twist between the phenyl and piperazine rings, often favoring "bent" conformations that enhance selectivity for specific subtypes.

  • Serotonin 5-HT1A Receptors:

    • Activity: Partial Agonist / Antagonist (Context-dependent).

    • Mechanism: The arylpiperazine moiety binds to the aspartate residue (Asp116 in TM3) via the protonated piperazine nitrogen. The 2,3-dimethyl group occupies a hydrophobic pocket formed by transmembrane helices, often reducing intrinsic efficacy compared to simple phenylpiperazine, thus modulating the receptor toward antagonism or low-efficacy partial agonism.

  • Dopamine D2/D3/D4 Receptors:

    • Activity: Antagonist.

    • Relevance: This scaffold is frequently used as the "head group" in the synthesis of high-affinity D4 and D2 antagonists. The steric bulk at the 2,3-position can hinder activation of the toggle switch (e.g., W6.48) required for receptor activation.

  • Alpha-1 Adrenergic Receptors:

    • Activity: Moderate affinity antagonist (often considered an off-target liability in psychotropic drug design).

Signaling Pathway Modulation

When acting as a partial agonist at 5-HT1A, 1-(2,3-DMPP) modulates the G_i/o signaling cascade.

G Ligand 1-(2,3-DMPP) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Orthosteric) G_Protein G_i/o Complex Receptor->G_Protein Activation/Exchange AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channel GIRK Channel (Hyperpolarization) G_Protein->K_Channel Activation (+) cAMP cAMP Levels AC->cAMP Decrease

Figure 1: Signal transduction pathway for 5-HT1A partial agonism. The ligand binds the GPCR, activating G_i/o proteins which inhibit Adenylyl Cyclase (AC) and activate GIRK channels, leading to neuronal hyperpolarization.

Synthetic Route & Experimental Protocol

The synthesis of 1-(2,3-Dimethylphenyl)piperazine hydrochloride is a standard nucleophilic aromatic substitution or cyclization, critical for generating high-purity material for biological assays.

Synthesis Workflow (Bis-alkylation Method)

Reaction Principle: Condensation of 2,3-dimethylaniline with bis(2-chloroethyl)amine hydrochloride.

Synthesis Start 2,3-Dimethylaniline Step1 Reflux in Diglyme/Butanol (24-48h, 150°C) Start->Step1 Reagent Bis(2-chloroethyl)amine HCl Reagent->Step1 Intermediate Crude Piperazine Salt Step1->Intermediate Base Basify (NaOH) Intermediate->Base Extraction Extraction (DCM/EtOAc) Base->Extraction Salt_Formation HCl Gas/Ether Treatment Extraction->Salt_Formation Final 1-(2,3-Dimethylphenyl)piperazine HCl Salt_Formation->Final

Figure 2: Synthetic pathway for the production of 1-(2,3-Dimethylphenyl)piperazine HCl.

Detailed Protocol
  • Reagents: 2,3-Dimethylaniline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.0 eq), Diethylene glycol monomethyl ether (Diglyme) or n-Butanol.

  • Procedure:

    • Dissolve aniline derivative and amine reagent in solvent.[3]

    • Heat to reflux (approx. 150°C) with stirring for 24–48 hours.

    • Cool reaction mixture to room temperature. The hydrochloride salt may precipitate directly or require concentration.

    • Purification: Filter the solid. If impure, basify with 10% NaOH to liberate the free base, extract with Dichloromethane (DCM), dry over MgSO₄, and re-precipitate as the HCl salt using ethereal HCl.

  • Validation:

    • 1H NMR (DMSO-d6): Look for aromatic protons (3H multiplet) and piperazine methylene protons (8H, two broad multiplets). The 2,3-dimethyl groups will appear as two singlets around 2.1–2.3 ppm.

Applications in Drug Discovery[3][5][6][7]

This compound is rarely a final drug but serves as a privileged substructure in the following areas:

  • Antipsychotics (Atypical): Used to introduce D2/5-HT2A antagonism. The 2,3-dimethyl pattern is explored to optimize the metabolic stability profile compared to unsubstituted phenylpiperazines.

  • FAAH Inhibitors: Piperazinoarylamides containing this moiety have been synthesized to inhibit Fatty Acid Amide Hydrolase (FAAH), modulating endocannabinoid levels for pain and anxiety management [1].[4][5]

  • D4 Receptor Probes: 1-(2,3-DMPP) derivatives have been identified as selective antagonists for the Dopamine D4 receptor, a target for cognitive enhancement and schizophrenia [2].

Safety & Handling (SDS Summary)

  • Hazards: Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation (H302, H315, H319).

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.

References

  • Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists.
  • 1-(2,3-Dimethylphenyl)piperazine (Compound Summary). Source: PubChem URL:[Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

Sources

Methodological & Application

Application Note: Solubilization and Handling of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide provides a standardized methodology for dissolving 1-(2,3-Dimethylphenyl)piperazine hydrochloride (CAS: 80836-96-0) in Dimethyl Sulfoxide (DMSO).[1] While piperazine salts are generally hydrophilic, the hydrochloride counterion and the lipophilic dimethylphenyl moiety create specific solubility dynamics. This protocol prioritizes anhydrous handling to prevent hydrolytic degradation and ensures accurate molarity for downstream biological assays (e.g., 5-HT receptor binding).[1]

Key Technical Constraints
  • Target Concentration: Standard stock solutions are typically prepared at 10 mM to 50 mM .[1]

  • Solubility Limit: Based on structural analogs (e.g., 3,5-dimethyl and 2,3-dichloro variants), the solubility limit in pure DMSO is estimated between 15–30 mg/mL .[1]

  • Critical Risk: Hydrochloride salts are hygroscopic.[1][2] Moisture introduction into DMSO stocks can lead to compound precipitation upon freezing and acidification of the solution over time.[1]

Chemical Identity & Properties

Before solubilization, verify the compound identity to ensure the correct molecular weight is used for molarity calculations.

PropertySpecification
Compound Name 1-(2,3-Dimethylphenyl)piperazine hydrochloride
Synonyms DMPP-HCl; 1-(2,3-Xylyl)piperazine HCl
CAS Number 80836-96-0 (HCl salt)
Molecular Formula C₁₂H₁₈N₂[1] · HCl
Molecular Weight 226.75 g/mol
Appearance White to off-white crystalline solid
Solubility (DMSO) Soluble (Recommended stock: 10–50 mM)
Solubility (Water) Freely soluble (but not recommended for long-term stock storage)

Pre-Solubilization Checklist

To ensure data trustworthiness (E-E-A-T), adhere to these prerequisites:

  • DMSO Grade: Use biotech-grade DMSO (≥99.9%) .[1] It must be anhydrous.[1] DMSO is hygroscopic; once opened, it absorbs water from the atmosphere, which decreases the solubility of hydrophobic moieties and can catalyze degradation.

  • Vessel Selection: Use glass or polypropylene (PP) vials. Avoid polystyrene (PS), which is incompatible with DMSO.[1]

  • Environmental Control: If possible, weigh the solid in a low-humidity environment or a nitrogen-purged glovebox to minimize water uptake by the hygroscopic HCl salt.[1]

Protocol: Preparation of Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution.

Step-by-Step Methodology
  • Calculate Mass Requirement:

    
    
    
    
    
    [1]
  • Weighing:

    • Accurately weigh 11.34 mg of DMPP-HCl into a sterile, amber glass vial (amber protects from potential photodegradation).

    • Note: If the exact mass deviates (e.g., you weigh 11.50 mg), adjust the volume of DMSO added in Step 3 to maintain 50 mM.[1]

  • Solvent Addition:

    • Add 1.0 mL (or adjusted volume) of anhydrous DMSO directly to the vial.

    • Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the walls.

  • Dissolution Mechanics:

    • Vortex: Vortex vigorously for 30–60 seconds. The solution should turn clear.

    • Sonication (Conditional): If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1]

    • Warning: Do not heat above 40°C, as this may degrade the salt or cause solvent evaporation.[1]

  • Visual Inspection:

    • Hold the vial up to a light source.[1] The solution must be strictly homogeneous with no visible suspension.[1]

Workflow Visualization

The following diagram illustrates the logical flow and decision points during solubilization.

DissolutionProtocol Start Start: Weigh DMPP-HCl AddSolvent Add Anhydrous DMSO (Target: 50 mM) Start->AddSolvent Vortex Vortex (60 sec) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5 min, 25°C) Check->Sonicate No (Particulates) Success Aliquot & Store (-20°C) Check->Success Yes Fail Troubleshoot: Add more DMSO or Check Purity Check->Fail Still Cloudy (Saturation Reached) Sonicate->Check

Figure 1: Decision tree for the solubilization of DMPP-HCl in DMSO.

Biological Application: Aqueous Dilution

Context: When introducing the DMSO stock into aqueous buffers (e.g., PBS or cell culture media) for assays, there is a risk of "crashing out" (precipitation).[1][3] The DMSO concentration in the final assay should generally be <0.1% to avoid cytotoxicity or solvent interference.[1]

Serial Dilution Strategy

Do not dilute directly from 50 mM to nanomolar concentrations in one step.[1] Use an intermediate dilution step to prevent precipitation shock.[1][3]

  • Intermediate Step: Dilute the 50 mM stock 1:100 in assay buffer to create a 500 µM working solution (1% DMSO).

  • Final Dilution: Dilute the 500 µM solution further to the desired assay concentration (e.g., 10 µM or 100 nM).

SerialDilution Stock Stock Solution (50 mM in 100% DMSO) Inter Intermediate (500 µM in Buffer) 1% DMSO Stock->Inter 1:100 Dilution (Risk of Precip) Final Assay Well (5 µM in Buffer) 0.01% DMSO Inter->Final 1:100 Dilution (Safe Zone)

Figure 2: Serial dilution scheme to minimize precipitation shock and DMSO toxicity.

Storage and Stability

To maintain the integrity of the stock solution over time:

  • Temperature: Store at -20°C .

  • Container: Use tight-sealing screw-cap vials (with PTFE liners) to prevent DMSO evaporation and moisture ingress.[1]

  • Freeze-Thaw: Limit to <5 cycles . Repeated temperature shifts can cause crystal growth (nucleation) that is difficult to re-dissolve.[1]

    • Recommendation: Aliquot the stock into single-use volumes (e.g., 50 µL) immediately after preparation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon adding DMSO Saturation or Wet DMSOEnsure DMSO is anhydrous.[1] If saturated, dilute to 25 mM.[1]
Precipitation upon thawing Crystal NucleationWarm the vial to 37°C for 5–10 mins and vortex. Ensure it is fully redissolved before use.
Yellowing of solution OxidationPiperazines can oxidize.[1] If significant color change occurs, discard and prepare fresh.[1]
Precipitation in Aqueous Buffer "Crash-out" effectUse the serial dilution method (Fig 2).[1] Ensure the buffer pH is near neutral (pH 7.0–7.4).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 851833, 1-(2,3-Dimethylphenyl)piperazine.[1] Retrieved from [Link]

  • Cheng, Y., et al. (2014). Compound precipitation in high-concentration DMSO solutions: Implications for high-throughput screening.[1] Journal of Biomolecular Screening.[1][4] Retrieved from [Link]

Sources

The Strategic Utility of 1-(2,3-Dimethylphenyl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold in Medicinal Chemistry

The phenylpiperazine moiety is a cornerstone in the architecture of a vast array of pharmacologically active molecules. Its unique structural and physicochemical properties, including its ability to engage in various biological interactions and its favorable pharmacokinetic profile, have rendered it a "privileged scaffold" in medicinal chemistry.[1] This guide focuses on a specific, yet highly valuable, member of this class: 1-(2,3-Dimethylphenyl)piperazine. This chemical intermediate serves as a critical building block in the synthesis of complex therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.[2]

The strategic placement of the dimethylphenyl group on the piperazine ring imparts specific conformational and electronic characteristics that can significantly influence the biological activity and selectivity of the final drug molecule. This document provides a comprehensive overview of the synthesis of 1-(2,3-Dimethylphenyl)piperazine and its subsequent application as a nucleophilic intermediate, with a particular focus on the synthesis of analogues of known antipsychotic agents. The protocols provided herein are designed to be robust and adaptable, offering researchers and drug development professionals a practical guide to leveraging this versatile chemical entity.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 1-(2,3-Dimethylphenyl)piperazine is essential for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
CAS Number 1013-22-5
Appearance Typically a solid[3]
Solubility Soluble in some organic solvents[3]

Safety and Handling: As with all amine-containing compounds, 1-(2,3-Dimethylphenyl)piperazine and its hydrochloride salt should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of the Intermediate: N-Arylation of Piperazine

The primary route to 1-(2,3-Dimethylphenyl)piperazine involves the N-arylation of piperazine with a suitable 2,3-dimethylphenyl electrophile. Two of the most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5]

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds.[6] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base.[7] The choice of ligand is crucial and can significantly impact the reaction's efficiency, particularly with sterically hindered substrates.

Conceptual Workflow: Buchwald-Hartwig Amination

G cluster_1 Reaction cluster_2 Work-up & Purification Reactants Piperazine 2,3-Dimethylbromobenzene Catalyst_System Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., BINAP) Base_Solvent Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Heating Inert Atmosphere (N₂/Ar) Heat to 80-110 °C Base_Solvent->Heating Combine and Heat Quenching Cool and Quench Heating->Quenching Reaction Complete Extraction Aqueous Work-up Purification Column Chromatography Product 1-(2,3-Dimethylphenyl)piperazine Purification->Product Isolation

Caption: General workflow for Buchwald-Hartwig synthesis.

Protocol 1: Synthesis of 1-(2,3-Dimethylphenyl)piperazine via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the synthesis of N-arylpiperazines.[6]

Materials:

  • Piperazine

  • 1-Bromo-2,3-dimethylbenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and NaOtBu (1.4 equivalents).

  • Add piperazine (1.2 equivalents) and 1-bromo-2,3-dimethylbenzene (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2,3-Dimethylphenyl)piperazine.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[8] While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable and cost-effective alternative.[5] Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions.[9]

Protocol 2: Synthesis of 1-(2,3-Dimethylphenyl)piperazine via Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of N-arylpiperazines.[10]

Materials:

  • Piperazine

  • 1-Iodo-2,3-dimethylbenzene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add piperazine (1.2 equivalents) and 1-iodo-2,3-dimethylbenzene (1.0 equivalent).

  • Add anhydrous DMSO.

  • Reaction: Heat the reaction mixture to 90-120 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application of 1-(2,3-Dimethylphenyl)piperazine as a Nucleophilic Intermediate

Once synthesized and purified, 1-(2,3-Dimethylphenyl)piperazine is a valuable nucleophilic intermediate. The secondary amine of the piperazine ring is readily alkylated, acylated, or used in further coupling reactions to build more complex molecular architectures. A pertinent example is its use in the synthesis of analogues of the antipsychotic drug, Cariprazine. Cariprazine contains a 1-(2,3-dichlorophenyl)piperazine moiety, and by substituting this with our target intermediate, novel analogues can be synthesized for structure-activity relationship (SAR) studies.[11][12]

Reaction Scheme: N-Alkylation to form a Cariprazine Analogue

Caption: Synthesis of a Cariprazine analogue.

Protocol 3: N-Alkylation of 1-(2,3-Dimethylphenyl)piperazine

This protocol is a representative procedure for the N-alkylation of arylpiperazines and is analogous to the final steps in the synthesis of Cariprazine.[13][14]

Materials:

  • 1-(2,3-Dimethylphenyl)piperazine

  • An appropriate electrophile (e.g., an alkyl halide or mesylate, such as the Cariprazine side-chain precursor)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Acetonitrile or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(2,3-Dimethylphenyl)piperazine (1.0 equivalent), the alkylating agent (1.0-1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).

  • Add acetonitrile as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 4-12 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the product by flash column chromatography or recrystallization to obtain the desired N-alkylated product.

Characterization and Quality Control

The identity and purity of the synthesized intermediate and final products must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

1-(2,3-Dimethylphenyl)piperazine is a highly valuable chemical intermediate with significant applications in drug discovery and development. Its synthesis, achievable through robust and well-established methods like the Buchwald-Hartwig amination and Ullmann condensation, provides access to a key building block for a variety of complex molecules. The subsequent nucleophilic reactivity of the piperazine nitrogen allows for the straightforward introduction of this moiety into target structures, as exemplified by the synthesis of Cariprazine analogues. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their pursuit of novel therapeutic agents.

References

  • Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Elsevier Academic Press.
  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie (International ed. in English), 58(48), 17118–17129.
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221.
  • G.D. Searle & Co. (1998). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. CN102807536B.
  • H. Lundbeck A/S. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic & Biomolecular Chemistry, 2(18), 2693-2695.
  • Ullmann Reaction. In Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Pipzine Chemicals. 1-(2,3-Dimethylphenyl)piperazine HCl. Retrieved January 26, 2024, from [Link]

  • Ullmann condensation. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • BASF SE. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
  • Sarkar, S. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Gedeon Richter Plc. (2019). Synthesis method for cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride. CN107011288B.
  • Bissy, A. S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489.
  • O'Brien, P., & El-Bermani, M. A. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(48), 15148–15151.
  • Pip-Net. (2025). A Guide to the Vortioxetine Synthesis Process. Retrieved January 26, 2024, from [Link]

  • de Souza, M. V. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.
  • Duncton, M. A. J., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(35), 6351-6353.
  • Káncz, A., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Organic Process Research & Development, 25(5), 1184-1191.
  • Lek Pharmaceuticals d.d. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • Hiji, M. F., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4), 369-371.
  • Szałek, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(11), 3365.
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-309.
  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2017). A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride. CN107011288B.
  • Varga, E., et al. (2020). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports, 10(1), 1-11.
  • Gedeon Richter Plc. (2019). SYNTHESIS METHOD FOR CARIPRAZINE. EP3845523A1.
  • Gedeon Richter Plc. (2021). Synthesis method for cariprazine. EP3845523A1.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • Oakwood Chemical. 1-(2,3-Dimethylphenyl)piperazine. Retrieved January 26, 2024, from [Link]

Sources

Precision Radioligand Binding Assays for Phenylpiperazine Scaffolds: 5-HT and Dopamine Receptor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Challenge

Phenylpiperazine (PP) derivatives represent a "privileged scaffold" in neuropsychopharmacology, forming the core of numerous antipsychotics (e.g., Aripiprazole) and antidepressants (e.g., Trazodone, Vortioxetine). Their therapeutic efficacy often stems from a complex polypharmacology, primarily targeting Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2, D3) receptors.

However, PPs present unique challenges in radioligand binding assays:

  • High Lipophilicity: PPs adhere avidly to plasticware and glass fiber filters, leading to artificially high Non-Specific Binding (NSB) and underestimated

    
     values.
    
  • Complex Efficacy Profiles: Many PPs are partial agonists. Using an agonist radioligand (e.g., [³H]-8-OH-DPAT) versus an antagonist radioligand (e.g., [³H]-WAY-100635) can yield vastly different affinity values due to the preferential binding of agonists to the G-protein coupled high-affinity state (

    
    ).
    

This guide details a validated workflow to accurately characterize PP derivatives, specifically addressing the "stickiness" of the scaffold and the nuances of receptor state affinity.

Experimental Design & Critical Variables

Radioligand Selection

The choice of radioligand dictates the population of receptors you are interrogating.

Target ReceptorRecommended RadioligandTypeRationale for Phenylpiperazines
5-HT1A [³H]-8-OH-DPATAgonistStandard. Labels

state. Best for detecting agonist potential of PPs.
5-HT1A [³H]-WAY-100635AntagonistLabels total receptor population (

). Use if PP is a pure antagonist.
Dopamine D2 [³H]-SpiperoneAntagonistHigh affinity (

nM), but lipophilic. Prone to high NSB.
Dopamine D2 [³H]-RacloprideAntagonistLower affinity (

nM) but much lower NSB. Preferred for sticky PPs.
Dopamine D3 [³H]-7-OH-DPATAgonistHigh selectivity for D3 over D2.
Mitigating Non-Specific Binding (NSB)

Phenylpiperazines are notorious for "filter binding." To differentiate receptor binding from filter adsorption, the following modifications are mandatory :

  • Filter Pre-treatment: Soak GF/B or GF/C filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour (ideally 3 hours) prior to harvesting. PEI is a cationic polymer that neutralizes the negative charge of glass fibers, repelling the positively charged amine of the phenylpiperazine.

  • BSA Addition: Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer to act as a "sink" for non-specific adsorption on tube walls.

Validated Workflow

The following diagram outlines the critical path for a high-integrity binding assay.

BindingAssayWorkflow cluster_0 Assay Execution Membrane Membrane Prep (Remove Endogenous 5-HT/DA) Incubation Binding Equilibrium (RT, 60-120 min) Membrane->Incubation 50 µg protein/well PreTreat Filter Pre-treatment (0.3% PEI Soak) Harvest Rapid Filtration (Brandel/Tomtec) PreTreat->Harvest Critical for PPs Incubation->Harvest Terminate Counting LSC Counting (dpm conversion) Harvest->Counting Add Scintillant Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM -> Ki

Caption: Workflow highlighting the critical PEI pre-treatment step required for lipophilic phenylpiperazine ligands.

Detailed Protocols

Protocol A: Membrane Preparation (Wash Step is Critical)

Purpose: Endogenous serotonin or dopamine remaining in the tissue will compete with the radioligand, artificially lowering the apparent affinity of your test compound.

  • Tissue Source: HEK293 stable cell lines (recombinant) or Rat Striatum/Hippocampus (native).

  • Homogenization: Homogenize tissue in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4) using a Polytron (setting 6, 10 sec).

  • Centrifugation (Wash 1): Centrifuge at 48,000

    
     for 20 min at 4°C. Discard supernatant.
    
  • Resuspension & Incubation: Resuspend pellet in buffer. Incubate at 37°C for 10 min. This step promotes dissociation of endogenous neurotransmitters.

  • Centrifugation (Wash 2): Centrifuge at 48,000

    
     for 20 min.
    
  • Final Resuspension: Resuspend in Assay Buffer to a final concentration of ~5–10 mg protein/mL. Aliquot and store at -80°C.

Protocol B: Competition Binding Assay (96-well Format)

Purpose: Determine the


 of the phenylpiperazine derivative.[1][2]

Materials:

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. (Add 0.1% Ascorbic Acid for Dopamine assays to prevent ligand oxidation).

  • Radioligand: [³H]-8-OH-DPAT (for 5-HT1A) at

    
     concentration (approx. 1.0 nM).
    
  • Test Compound: Phenylpiperazine derivative (dissolved in 100% DMSO, serial dilution).

Step-by-Step:

  • Plate Setup: Use 96-well polypropylene deep-well plates. Avoid polystyrene.

  • Additions (Final Volume 250 µL):

    • 25 µL Test Compound (8-point curve:

      
       M to 
      
      
      
      M). Final DMSO < 1%.
    • 25 µL Radioligand (Optimized to

      
      ).
      
    • 200 µL Membrane Suspension (20–50 µg protein/well).

  • NSB Control: In separate wells, add 10 µM Serotonin (5-HT) or Haloperidol (for Dopamine) instead of test compound to define non-specific binding.

  • Incubation: Seal plate. Incubate at Room Temperature (25°C) for 60 minutes .

    • Note: PPs are lipophilic and reach equilibrium slowly; do not shorten this time.

  • Harvesting:

    • Pre-soak GF/B filters in 0.3% PEI for 2 hours.

    • Use a cell harvester (e.g., Brandel or PerkinElmer FilterMate).

    • Wash filters

      
       with 3 mL ice-cold wash buffer (50 mM Tris-HCl).
      
    • Speed is key: Rapid washing prevents desorption of the ligand.

  • Counting: Dry filters, add liquid scintillant (e.g., Microscint-20), and count on a Beta Counter (e.g., TopCount or MicroBeta) for 1 min/well.

Data Analysis & Validation

Calculating

Convert CPM (Counts Per Minute) to % Inhibition. Fit the data to a one-site competition model using non-linear regression (GraphPad Prism or XLfit).



  • 
    : Concentration of competitor displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used (in nM).[3][4]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
The "Hill Slope" Warning

Phenylpiperazines often display "biphasic" curves or Hill slopes (


) significantly less than 1.0 (e.g., 0.6–0.8).
  • Cause: This usually indicates negative cooperativity or binding to two affinity states (

    
     and 
    
    
    
    ).
  • Action: If

    
    , do not  force a one-site fit. Fit to a two-site competition model . Report both 
    
    
    
    and
    
    
    .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High NSB (>40% of Total) Filter binding of radioligand.Increase PEI concentration to 0.5%. Switch to [³H]-Raclopride (less lipophilic than Spiperone).
No Displacement at High Conc. Compound precipitation.PPs are insoluble in aqueous buffer >10 µM. Check for turbidity.[5] Use DMSO up to 1%.
"Flat" Displacement Curve Ligand depletion.Receptor concentration is too high (

). Dilute membrane prep.
Inconsistent Replicates Incomplete washing.Ensure harvester wash pins are not clogged. Increase wash volume.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book. University of North Carolina at Chapel Hill.[6][7] (The gold standard for CNS receptor protocols). Link

  • IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Physiology and Pharmacology. (Authoritative source for receptor constants). Link

  • Bennett JP, Yamamura HI. (1985). Neurotransmitter, Hormone or Drug Receptor Binding Methods.[7][8][9] Neurotransmitter Receptor Binding (pp. 61-89). Raven Press. (Classic text on membrane washing and filtration).

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Identification in 1-(2,3-Dimethylphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,3-dimethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and control during the synthesis of this important N-arylpiperazine. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and an exploration of the mechanistic origins of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and analysis of 1-(2,3-dimethylphenyl)piperazine.

Synthesis & Impurity Formation

Question 1: What are the most common synthetic routes for 1-(2,3-dimethylphenyl)piperazine, and what are the expected impurities from each?

There are two primary synthetic routes for 1-(2,3-dimethylphenyl)piperazine, each with a unique impurity profile:

  • Buchwald-Hartwig Amination: This is a widely used palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-2,3-dimethylbenzene or 1-chloro-2,3-dimethylbenzene) and piperazine.[1]

    • Expected Impurities:

      • Unreacted Starting Materials: Residual 2,3-dimethylaniline, aryl halide, and piperazine.

      • Di-arylated Piperazine: 1,4-bis(2,3-dimethylphenyl)piperazine is a common byproduct, especially if the stoichiometry of piperazine to the aryl halide is not carefully controlled.[2]

      • Hydrodehalogenation Product: Formation of 1,2-dimethylbenzene from the aryl halide.

      • Catalyst-Related Impurities: Residual palladium and phosphine ligands.

  • Reaction with bis(2-chloroethyl)amine: This method involves the reaction of 2,3-dimethylaniline with bis(2-chloroethyl)amine hydrochloride.[1]

    • Expected Impurities:

      • Unreacted Starting Materials: Residual 2,3-dimethylaniline and bis(2-chloroethyl)amine.

      • Hydroxyethyl Byproducts: Hydrolysis of the chloroethyl groups in bis(2-chloroethyl)amine can lead to the formation of mono- and di-hydroxyethyl species.

Question 2: I am observing a significant amount of the di-arylated byproduct, 1,4-bis(2,3-dimethylphenyl)piperazine, in my Buchwald-Hartwig reaction. How can I minimize its formation?

The formation of the di-arylated impurity is a common challenge in the synthesis of N-arylpiperazines. Here’s how to address it:

  • Stoichiometry: The most critical factor is the molar ratio of piperazine to the aryl halide. Using a significant excess of piperazine (typically 2 to 5 equivalents) will statistically favor the mono-arylation product.

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture containing piperazine and the catalyst can help maintain a high effective concentration of piperazine relative to the aryl halide, thus minimizing di-substitution.

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of the second arylation reaction more than the first, although this can also impact the overall reaction time and yield.

  • Choice of Base and Ligand: The choice of base and phosphine ligand can influence the selectivity of the reaction. Experimenting with different combinations may be necessary to optimize for mono-arylation.

Analytical & Troubleshooting

Question 3: My HPLC analysis shows several unexpected peaks. How can I identify them?

A systematic approach is key to identifying unknown peaks in your HPLC chromatogram:

  • Inject Starting Materials: Individually inject solutions of your starting materials (2,3-dimethylaniline, aryl halide, piperazine) and any reagents used in the workup to see if any of the unknown peaks correspond to these.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for proposing a structure.

  • Forced Degradation Studies: Subjecting a pure sample of 1-(2,3-dimethylphenyl)piperazine to stress conditions (acid, base, oxidation, heat, light) can help identify which peaks are degradation products.[3][4][5][6]

  • Spiking Studies: If you have a synthesized or purchased standard of a suspected impurity (e.g., 1,4-bis(2,3-dimethylphenyl)piperazine), "spike" your sample with a small amount of the standard. If the peak height of one of your unknown impurities increases, you have a tentative identification.

Question 4: I am having trouble achieving good separation of my main product from a closely eluting impurity in my HPLC method. What can I do?

Optimizing your HPLC method is crucial for accurate purity assessment. Here are some troubleshooting steps:

  • Modify the Mobile Phase:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can often resolve co-eluting peaks.

    • pH: Adjusting the pH of the aqueous portion of your mobile phase can significantly impact the retention and selectivity of ionizable compounds like amines.

  • Change the Stationary Phase: If modifying the mobile phase is not effective, changing the HPLC column is the next step. Consider a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase).[7]

  • Adjust the Gradient: If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.

  • Temperature: Varying the column temperature can also affect selectivity and resolution.

Data Presentation & Experimental Protocols

This section provides key data for the identification of 1-(2,3-dimethylphenyl)piperazine and its common impurities, along with detailed analytical protocols.

Table 1: Key Impurities and their Characteristics
Compound NameStructureMolecular WeightLikely Origin
1-(2,3-Dimethylphenyl)piperazineC₁₂H₁₈N₂190.28Product
2,3-DimethylanilineC₈H₁₁N121.18Starting Material
PiperazineC₄H₁₀N₂86.14Starting Material
1,4-bis(2,3-Dimethylphenyl)piperazineC₂₀H₂₆N₂294.44Di-arylation byproduct
Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of 1-(2,3-Dimethylphenyl)piperazine

This protocol provides a starting point for the development of a validated HPLC method.[8][9][10]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is suitable for the identification of volatile and semi-volatile impurities.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Injector Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-550 amu

Table 2: Representative NMR Data for 1-(2,3-Dimethylphenyl)piperazine

The following table provides expected chemical shifts for the main product.[11][12][13][14][15][16][17]

Assignment ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
Ar-H6.9-7.1 (m, 3H)123.0, 125.5, 130.0
Piperazine-H (Ar-N-CH₂)~3.1 (t, 4H)~53.0
Piperazine-H (N-CH₂)~3.0 (t, 4H)~46.0
Ar-CH₃~2.3 (s, 3H)~20.5
Ar-CH₃~2.1 (s, 3H)~14.0
NH~1.8 (br s, 1H)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Synthetic Pathway and Potential Impurities

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product cluster_impurities Potential Impurities A 2,3-Dimethylaniline D Pd Catalyst Ligand, Base A->D B Aryl Halide B->D G 1,2-Dimethylbenzene (Hydrodehalogenation) B->G Side Reaction C Piperazine C->D E 1-(2,3-Dimethylphenyl)piperazine D->E Desired Reaction F 1,4-bis(2,3-Dimethylphenyl)piperazine (Di-arylated) D->F Side Reaction (Excess Aryl Halide)

Caption: Synthetic route and common byproducts.

Impurity Identification Workflow

G A Crude Product with Unknown Peaks in HPLC B Inject Starting Materials and Reagents A->B C LC-MS Analysis A->C D Forced Degradation Studies A->D E Spiking Studies with Suspected Impurity Standards A->E F Identify Starting Material Residues B->F G Determine Molecular Weight of Unknowns C->G H Identify Degradation Products D->H I Confirm Identity of Known Impurities E->I J Final Impurity Profile F->J G->J H->J I->J

Caption: Workflow for impurity identification.

References

  • Varade P.R., Mahajan M.P. Development and Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Int J Drug Deliv Technol. 2025;15(4): 1878-1884. [Link]

  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

  • (PDF) Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance - ResearchGate. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Published December 1, 2010. [Link]

  • Muszalska I, Ładowska H, Sabiniarz A. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm. 2005;62(1):3-10. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magn Reson Chem. 2005;43(11):946-948. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance | Request PDF - ResearchGate. [Link]

  • The ICH guidance in practice: Stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour | Request PDF - ResearchGate. [Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - Oxford Academic. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates - PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)
  • US2525223A - Preparation of n-substituted piperazines - Google P
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF - ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Published May 17, 2012. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. [Link]

  • Buchwald-Hartwig coupling - YouTube. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. 2023;28(2). [Link]

  • Impurity Control in the European Pharmacopoeia. [Link]

  • Medetomidine Impurity 16 | CAS No. 1375519-40-6 | | SynZeal. [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P

Sources

Technical Support Center: 1-(2,3-Dimethylphenyl)piperazine HCl Solution Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TS-DMPP-001 Last Updated: 2026-02-04 Audience: Analytical Chemists, Pharmacologists, and Formulation Scientists.

Executive Summary

1-(2,3-Dimethylphenyl)piperazine hydrochloride (1-(2,3-DMPP) HCl) is a substituted phenylpiperazine often utilized as a serotonergic probe. While the hydrochloride salt exhibits good aqueous solubility, the compound presents a specific challenge: pH-dependent precipitation .

As a lipophilic weak base, the molecule risks reverting to its poorly soluble free-base form as the solution pH approaches its pKa (approx. 9.0). This guide provides a validated protocol to adjust pH to physiological levels (7.4) without inducing precipitation ("crashing out"), ensuring bioavailability and experimental consistency.

Module 1: Physicochemical Profile & Solubility Logic

Before attempting solubilization, understand the boundaries of the molecule. The hydrochloride salt dissociates in water, but the stability of the solution depends entirely on the protonation state of the secondary amine on the piperazine ring.

Key Properties Table[1][2][3][4]
PropertyValue / CharacteristicImpact on Protocol
Molecular Weight 226.75 g/mol (HCl salt)Use this MW for Molarity calculations, not the free base MW (~190.28).
Appearance White to off-white crystalline powderHygroscopic. Weigh quickly; do not leave the vial open.
Solubility (Salt) Water (>50 mM), DMSO (>100 mM)Highly soluble in acidic media (pH < 6).
Solubility (Free Base) Low in water; High in organic solventsRisk: Precipitates if pH > 8.5 or if NaOH is added too fast.
pKa (Piperazine N1) ~9.05 (Predicted) [1, 2]The "Danger Zone." Keep pH at least 1 unit below this if possible.
Storage 2–8°C, Desiccated, DarkProtect from light to prevent oxidation (discoloration).

Module 2: Validated Preparation Protocol

Objective: Prepare a 10 mM stock solution at pH 7.4 for biological assay.

Reagents Required
  • 1-(2,3-DMPP) HCl[1][2][3][4]

  • Milli-Q Water (18.2 MΩ) or Saline (0.9% NaCl)

  • Titrant: 0.1 N NaOH (Do not use 1 N or 5 N NaOH; it is too concentrated and will cause local precipitation).

  • Optional: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) for high-concentration stability.
Step-by-Step Workflow
1. Weighing & Initial Dissolution
  • Calculate the mass required for the salt form.

    • Formula:

      
      
      
  • Dissolve the powder in 90% of the final volume of Milli-Q water.

  • Observation: The solution should be clear and colorless. The initial pH will be acidic (~pH 4.0–5.0) due to the HCl counterion.

2. The "Slow-Titration" Technique
  • Place the beaker on a magnetic stirrer. Insert a calibrated pH probe.

  • Set stirring to moderate-high speed (create a vortex without splashing).

  • Add 0.1 N NaOH dropwise .

    • Critical Mechanism: High stirring speed disperses the base immediately. If you add NaOH too fast, the local pH at the drop site exceeds 9.0, causing the free base to nucleate (white cloud). These nuclei are thermodynamically stable and difficult to re-dissolve.

  • Stop titration at pH 7.2–7.4 .

3. Volume Adjustment & Filtration
  • Add water to reach the final target volume.

  • Filter through a 0.22 µm PVDF or PES membrane to ensure sterility and remove any micro-particulates.

  • Validation: Re-check pH after filtration (filters can sometimes slightly alter pH).

Visual Workflow: Dissolution Logic

PreparationWorkflow Start Start: Weigh 1-(2,3-DMPP) HCl Dissolve Dissolve in Water (90% Volume) Start->Dissolve CheckPH Initial pH Check (Expect pH 4.0-5.0) Dissolve->CheckPH Titrate Titrate with 0.1N NaOH (Slow Dropwise + Vortex) CheckPH->Titrate Target Target pH 7.4 Reached? Titrate->Target Precip Precipitation Observed? Target->Precip Yes Filter Filter (0.22 µm) & Adjust Volume Precip->Filter No (Clear) Rescue Add Co-solvent (DMSO or Cyclodextrin) Precip->Rescue Yes (Cloudy) Rescue->Filter

Figure 1: Decision logic for preparing 1-(2,3-DMPP) HCl solutions, highlighting the critical titration step.

Module 3: Advanced Solubilization (Preventing "Crash Out")

For high-concentration stocks (>10 mM) or long-term storage at neutral pH, simple aqueous buffers may fail. Use these "Senior Scientist" modifications to stabilize the free base.

Method A: The DMSO "Spike"

If the solution turns cloudy at pH 7.0:

  • Dissolve the HCl salt in pure DMSO first (make a 100x stock).

  • Dilute this stock into the aqueous buffer.

  • Constraint: Ensure the final DMSO concentration is <1% (v/v) to avoid cellular toxicity in biological assays.

Method B: Cyclodextrin Complexation (Recommended)

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex with the phenyl ring, shielding the lipophilic moiety from water while maintaining solubility.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Use this as your solvent instead of pure water.
    
  • Result: You can often titrate up to pH 8.0 without precipitation [3].

Module 4: Troubleshooting & FAQs

Q1: The solution turned milky white upon adding NaOH. Can I save it?

A: This is "local precipitation."

  • Immediate Fix: Add a few drops of 0.1 N HCl to lower the pH back to ~5.0 until it clears. Then, restart the titration much slower, with faster stirring.

  • Alternative: If it does not clear, add DMSO (up to 5-10% if your assay permits) to re-dissolve the free base.

Q2: Can I use Phosphate Buffered Saline (PBS)?

A: Yes, but with caution. Phosphate anions can sometimes precipitate with high concentrations of amine salts (though less common with piperazines than with calcium).

  • Recommendation: Dissolve the drug in water first, adjust pH, then add 10x PBS concentrate to reach 1x strength. This prevents "salting out" effects during the dissolution phase.

Q3: The solution turned yellow/brown after 2 days.

A: Phenylpiperazines are oxidation-sensitive.

  • Cause: Exposure to light or air.[4]

  • Prevention: Store stocks at -20°C, protected from light (amber vials). Use fresh solutions for critical

    
     or 
    
    
    
    determinations.
Troubleshooting Logic Diagram

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Cloudy Cloudy/Precipitate Type->Cloudy Turbidity Color Yellow/Brown Color Type->Color Discoloration Drift pH Drift Type->Drift Unstable pH SolCloudy 1. Acidify to pH 5 2. Add DMSO/Cyclodextrin 3. Reduce Conc. Cloudy->SolCloudy SolColor Oxidation occurred. Discard & Remake. Store in Dark/Frozen. Color->SolColor SolDrift Buffer capacity too low. Use 10-20mM HEPES or PBS. Drift->SolDrift

Figure 2: Rapid diagnostic tree for common solution stability issues.

References

  • ChemicalBook. (2024).[5] 1-(2,3-Dimethylphenyl)piperazine Properties and pKa prediction. Retrieved from

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.[5] (Provides foundational data on piperazine ring dissociation constants). Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative source on using cyclodextrins for lipophilic amine solubilization). Link

  • PubChem. (n.d.). Piperazine Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2,3-Dimethylphenyl)piperazine hydrochloride. Moving beyond a simple checklist of validation parameters, we will explore the causal relationships between methodological choices and performance outcomes, offering a framework for developing a robust, reliable, and regulatory-compliant analytical method. This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of method validation.

The Analytical Imperative: Why Method Validation is Non-Negotiable

In the pharmaceutical industry, an analytical method is the lens through which we assess product quality, purity, and stability. Its results form the bedrock of regulatory submissions and, ultimately, patient safety. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. An unvalidated or poorly validated method can generate data that is misleading, variable, and indefensible under regulatory scrutiny.

For an active pharmaceutical ingredient (API) like 1-(2,3-Dimethylphenyl)piperazine hydrochloride, a substituted piperazine derivative, a validated HPLC method is critical for assay determination and impurity profiling. Piperazine derivatives are a significant class of compounds in medicinal chemistry, often acting as central nervous system stimulants or as key intermediates in drug synthesis[2][3][4]. Therefore, precise and accurate quantification is paramount.

This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validation parameters[5][6][7][8]. These guidelines are recognized globally by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[9][10][11].

The Validation Workflow: A Symbiotic Relationship of Parameters

Method validation is not a series of disconnected tests but an integrated system where each parameter informs the others. The overall process ensures the method is reliable, reproducible, and robust for its intended application.

G cluster_dev Method Development cluster_routine Routine Analysis Dev Define Analytical Target Profile (ATP) Opt Method Optimization (Column, Mobile Phase, etc.) Dev->Opt Iterative Process Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Lin->Prec LOD LOD / LOQ Lin->LOD Acc->Prec Rob Robustness Prec->Rob SST System Suitability Testing (SST) Rob->SST Analysis Sample Analysis SST->Analysis

Caption: A workflow illustrating the progression from method development to validation and routine analysis.

Comparative Analysis: Proposed vs. Alternative HPLC Methods

To illustrate the impact of methodical development, we compare a proposed, fully optimized gradient HPLC method against a hypothetical, non-optimized isocratic alternative. While both methods may appear functional at first glance, the validation data reveals significant differences in performance, reliability, and regulatory acceptability.

Parameter Proposed Optimized Gradient Method Alternative Method 1 (Non-Optimized Isocratic) Commentary & Rationale
Stationary Phase C18, 150 x 4.6 mm, 3.5 µmC18, 250 x 4.6 mm, 5 µmThe smaller particle size in the proposed method provides higher efficiency and better resolution. The shorter column length reduces run time and solvent consumption.
Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0B: AcetonitrileGradient Elution60:40 Acetonitrile:Water (Isocratic)The buffered mobile phase in the proposed method controls the ionization state of the basic piperazine moiety, ensuring symmetrical peak shape. Gradient elution provides better resolution of potential impurities and a shorter overall run time.
Specificity Peak Purity > 99.5%. No interference from placebo or known impurities.Co-elution observed with a potential degradant. Peak tailing evident.The optimized gradient method demonstrates superior specificity, which is crucial for accurate quantification and impurity profiling[12].
Linearity (r²) > 0.9995> 0.995A higher correlation coefficient in the proposed method indicates a more reliable linear relationship between concentration and response over the defined range.
Range 10 - 150 µg/mL25 - 100 µg/mLThe proposed method offers a wider, more flexible analytical range, suitable for both high-concentration assay and lower-concentration content uniformity tests.
Accuracy (% Recovery) 99.0% - 101.5%95.5% - 104.0%Tighter recovery limits for the proposed method demonstrate a lower systematic error and higher accuracy across the analytical range[12].
Precision (%RSD) Repeatability: < 0.8%Intermediate: < 1.2%Repeatability: < 2.0%Intermediate: < 2.5%Lower Relative Standard Deviation (%RSD) values signify higher precision and better reproducibility of the proposed method.
LOQ 10 µg/mL25 µg/mLA lower Limit of Quantitation (LOQ) makes the proposed method more suitable for accurately measuring trace levels of the analyte, such as in dissolution testing.
Robustness Passed (Flow rate ±10%, pH ±0.2, Temp ±5°C)Failed (Significant peak shift with pH change)The proposed method's demonstrated robustness ensures that minor, unintentional variations in method parameters will not significantly impact the results, making it more reliable for routine use in a QC environment[9][13].

Detailed Experimental Protocols

The trustworthiness of a method is established through meticulously executed and documented validation experiments. Below are the step-by-step protocols for validating the Proposed Optimized Gradient Method .

Proposed HPLC Method Parameters
  • Instrument: HPLC with UV/PDA Detector

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on similar phenylpiperazine structures[14]; requires confirmation by PDA scan).

  • Injection Volume: 10 µL

  • Diluent: 50:50 Methanol:Water

Validation Protocols
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from excipients, impurities, or degradants.

  • Procedure:

    • Prepare solutions of the diluent, a placebo (formulation matrix without API), a standard solution of 1-(2,3-Dimethylphenyl)piperazine HCl, and a sample solution.

    • Spike the sample solution with known related substances and potential degradants.

    • Inject each solution and record the chromatograms.

    • Analyze the analyte peak in the spiked sample using a Photodiode Array (PDA) detector to assess peak purity.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component. The peak purity index should be greater than 99.5%.

  • Objective: To establish the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Prepare a stock solution of 1-(2,3-Dimethylphenyl)piperazine HCl.

    • Perform serial dilutions to prepare at least five concentration levels spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL). For a wider range validation, levels from LOQ to 150% are used.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Prepare a series of dilute solutions of the analyte.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 10:1.

    • Confirm this concentration by analyzing at least six replicates and ensuring the %RSD is ≤ 10% and accuracy is within acceptable limits (e.g., 80-120%).

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure:

    • Systematically alter key method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase organic composition (± 2%)

    • Analyze a system suitability solution and a sample solution under each altered condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, plate count) must remain within their established limits. The change in the assay result should not be significant.

The Causality Behind Experimental Choices

A truly robust method is born from understanding the "why" behind each parameter.

G cluster_cause Method Parameter Choices cluster_effect Performance Outcomes pH Mobile Phase pH (e.g., 3.0) PeakShape Symmetrical Peak Shape pH->PeakShape Controls Analyte Ionization Retention Reproducible Retention pH->Retention Column Column Chemistry (e.g., C18) Column->Retention Provides Hydrophobic Interaction Gradient Gradient Elution Resolution Good Resolution of Impurities Gradient->Resolution RunTime Optimized Run Time Gradient->RunTime

Caption: The relationship between key method choices and their resulting performance characteristics.

  • Why a C18 Column? The dimethylphenyl moiety of the analyte is nonpolar, making it well-suited for retention via hydrophobic interactions with the C18 stationary phase, a versatile and widely used column chemistry for pharmaceutical analysis[2].

  • Why a Buffered Mobile Phase at pH 3.0? 1-(2,3-Dimethylphenyl)piperazine is a basic compound. At a low pH of 3.0, well below its pKa, the piperazine nitrogens will be consistently protonated. This single ionic state prevents peak splitting and tailing caused by interactions between the analyte and residual silanol groups on the silica support, leading to sharp, symmetrical peaks.

  • Why Gradient Elution? A gradient program, which increases the percentage of the strong organic solvent (acetonitrile) over time, is essential for two reasons. First, it ensures that any late-eluting, more hydrophobic impurities are washed from the column in a reasonable time. Second, it sharpens the peaks of later-eluting compounds, improving sensitivity and resolution, which is far superior to a compromised isocratic method.

By grounding our method development and validation in these first principles, we create an analytical procedure that is not only compliant but scientifically sound and defensible. This holistic approach ensures the generation of high-quality data throughout the lifecycle of the drug product.

References

  • Altabrisa Group. (2025, July 30).
  • Pharmaguideline. (2024, December 11).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2026, January 28).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • YouTube. (2024, October 31).
  • Scribd.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • UNODC.
  • Journal of Chemical and Pharmaceutical Research.
  • NTU Journal of Pure Sciences. (2022).
  • ProPharma. (2024, June 25).
  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
  • PubMed Central. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • International Council for Harmonis
  • Pipzine Chemicals. 1-(2,3-Dimethylphenyl)piperazineHCl.
  • European Medicines Agency.
  • European Medicines Agency.
  • European Bioanalysis Forum.
  • ResearchGate. (2025, August 9).
  • PubChem. 1-(2,6-Dimethylphenyl)piperazine hydrochloride.
  • ECA Academy. (2023, January 25).
  • SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • Invima. (2011, July 21).
  • IndiaMART.
  • Guidechem. 1-(3-Methoxyphenyl)piperazine dihydrochloride 6968-76-9 wiki.
  • ResearchGate.

Sources

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(2,3-Dimethylphenyl)piperazine HCl and a Comparison with Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(2,3-Dimethylphenyl)piperazine hydrochloride, a compound of interest in medicinal chemistry.

Recognizing the challenges in obtaining experimental spectra for every novel compound, this guide will utilize a high-quality predicted ¹H NMR spectrum for our primary compound of interest. This predictive approach, increasingly common in modern chemical research, will be validated through a comparative analysis with the experimentally-derived spectra of structurally similar analogues. This methodology not only allows for a robust structural interpretation but also highlights the subtle yet significant spectral shifts induced by changes in substituent patterns on the phenyl ring.

The Significance of Phenylpiperazines

Phenylpiperazine derivatives are a class of compounds with significant pharmacological importance, known to interact with a variety of biological targets. Their diverse biological activities make them a frequent scaffold in drug discovery and development. Accurate and unambiguous characterization of these molecules is therefore of paramount importance.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the reproducibility and accuracy of ¹H NMR data, a standardized experimental protocol is essential. The following is a field-proven methodology for the preparation and analysis of phenylpiperazine hydrochloride samples.

Sample Preparation
  • Solvent Selection : The choice of a deuterated solvent is critical. For hydrochloride salts, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are often suitable choices due to their ability to dissolve polar salts and exchange with labile protons (e.g., N-H protons). The selection should also consider the solubility of the specific compound and potential for solvent signal overlap with analyte signals.

  • Concentration : Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable number of scans.

  • Internal Standard : An internal standard, such as Trimethylsilylpropanoic acid (TSP) or a similar compound, is added to the solvent to provide a reference signal for the chemical shift scale (δ = 0.00 ppm).

  • Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small cotton plug placed in a Pasteur pipette directly into the NMR tube.

Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample characteristics.

ParameterRecommended ValueRationale
Pulse Program A standard single-pulse experiment (e.g., 'zg30')Sufficient for routine ¹H NMR acquisition.
Number of Scans 16-64Provides a good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (d1) 1-2 secondsAllows for adequate relaxation of the protons between pulses, ensuring accurate integration.
Acquisition Time (aq) 2-4 secondsDetermines the resolution of the spectrum.
Spectral Width (sw) 16 ppmA typical range that encompasses the chemical shifts of most organic compounds.
Temperature 298 K (25 °C)Standard operating temperature.

Structural Elucidation of 1-(2,3-Dimethylphenyl)piperazine HCl: A Predictive Approach

Due to the unavailability of a publicly accessible experimental spectrum, the following analysis is based on a predicted ¹H NMR spectrum. The prediction is generated using advanced algorithms that consider the electronic environment of each proton.

Figure 1: Structure of 1-(2,3-Dimethylphenyl)piperazine with proton labeling.

Predicted ¹H NMR Spectral Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A7.15 - 7.05m1HAr-H
B7.00 - 6.90m2HAr-H
C3.60 - 3.40m4HPiperazine-H (adjacent to N-H)
D3.20 - 3.00m4HPiperazine-H (adjacent to Phenyl)
E2.30s3HAr-CH₃
F2.25s3HAr-CH₃
G9.5 - 10.5br s2HN-H (piperazine) and HCl proton
Interpretation
  • Aromatic Region (δ 7.15 - 6.90 ppm): The three protons on the dimethylphenyl ring are expected to appear as a complex multiplet. The ortho and para positions relative to the electron-donating methyl groups will be shielded (shifted upfield), while the position ortho to the nitrogen will be deshielded (shifted downfield). The overlapping signals create a complex pattern that is characteristic of a 1,2,3-trisubstituted benzene ring.

  • Piperazine Region (δ 3.60 - 3.00 ppm): The eight protons of the piperazine ring are diastereotopic and will appear as two distinct multiplets. The protons on the carbons adjacent to the protonated nitrogen (N-H) are expected to be shifted further downfield due to the inductive effect of the positive charge. The protons on the carbons adjacent to the phenyl ring will be slightly more shielded. The hydrochloride salt form will likely lead to broader signals for the piperazine protons due to proton exchange.

  • Methyl Region (δ 2.30 and 2.25 ppm): The two methyl groups on the aromatic ring are in different chemical environments and are therefore expected to appear as two distinct singlets.

  • Labile Protons (δ 9.5 - 10.5 ppm): The N-H proton of the piperazine ring and the proton from the HCl salt are labile and will exchange with each other and with any protic solvent. This typically results in a broad singlet. The exact chemical shift is highly dependent on concentration and temperature.

Comparative Analysis with Structural Analogues

To substantiate the predicted spectrum and to understand the influence of the methyl substituents, we will now compare it with the experimental ¹H NMR data of three analogues: 1-Phenylpiperazine, 1-(2,4-Dimethylphenyl)piperazine, and 1-(2,5-Dimethylphenyl)piperazine.

Figure 2: Workflow for the comparative ¹H NMR spectral analysis.

¹H NMR Data of Comparative Compounds
CompoundAromatic Protons (δ, ppm)Piperazine Protons (δ, ppm)Methyl Protons (δ, ppm)
1-Phenylpiperazine 7.30-7.20 (m, 2H), 6.95-6.85 (m, 3H)3.25-3.15 (m, 4H), 3.10-3.00 (m, 4H)-
1-(2,4-Dimethylphenyl)piperazine 7.00 (s, 1H), 6.95 (d, 1H), 6.85 (d, 1H)3.30-3.15 (m, 4H), 3.05-2.90 (m, 4H)2.30 (s, 3H), 2.25 (s, 3H)
1-(2,5-Dimethylphenyl)piperazine 7.05 (d, 1H), 6.90 (s, 1H), 6.80 (d, 1H)3.20-3.05 (m, 4H), 2.95-2.80 (m, 4H)2.35 (s, 3H), 2.20 (s, 3H)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Discussion of Substituent Effects
  • 1-Phenylpiperazine: This unsubstituted analogue provides a baseline for the chemical shifts of the aromatic and piperazine protons. The aromatic region shows a more complex pattern due to the different electronic environments of the ortho, meta, and para protons.

  • 1-(2,4-Dimethylphenyl)piperazine and 1-(2,5-Dimethylphenyl)piperazine: The addition of two methyl groups to the phenyl ring has a distinct shielding effect on the aromatic protons, causing them to shift upfield (to lower ppm values) compared to 1-phenylpiperazine. The splitting patterns also become simpler and more resolved due to the reduced number of adjacent protons. The positions of the methyl groups also influence the chemical shifts of the piperazine protons, although to a lesser extent.

By comparing these experimental spectra with the predicted spectrum of 1-(2,3-Dimethylphenyl)piperazine HCl, we can confidently assign the signals and understand the electronic influence of the 2,3-dimethyl substitution pattern. The predicted upfield shift of the aromatic protons and the presence of two distinct methyl signals in the target compound are consistent with the trends observed in the experimentally characterized analogues.

Conclusion

This guide has provided a comprehensive framework for the ¹H NMR analysis of 1-(2,3-Dimethylphenyl)piperazine hydrochloride. By integrating a predicted spectrum with experimental data from structural analogues, we have demonstrated a robust methodology for structural elucidation in the absence of direct experimental evidence. This comparative approach not only validates the predicted spectrum but also provides valuable insights into the structure-spectra correlations within the pharmacologically significant class of phenylpiperazine derivatives. As a senior application scientist, I advocate for the integration of such predictive and comparative methodologies to accelerate research and ensure the highest standards of scientific rigor in drug development.

References

  • Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-951. [Link]

Comparative Pharmacodynamics: 1-(2,3-Dimethylphenyl)piperazine vs. 1-Phenylpiperazine

[1][2]

Executive Summary

This guide provides a technical comparison between 1-Phenylpiperazine (1-PP) , a non-selective pharmacophore often found as a metabolite of psychoactive drugs, and 1-(2,3-Dimethylphenyl)piperazine (2,3-DMPP) , a structurally rigidified analog with enhanced lipophilicity.[1][2]

For researchers in medicinal chemistry and neuropharmacology, the distinction is critical: 1-PP serves as a "promiscuous" baseline scaffold with moderate affinity across multiple monoaminergic targets (5-HT, NE, DA), whereas the 2,3-dimethyl substitution on the phenyl ring typically restricts conformational freedom, significantly altering receptor subtype selectivity (particularly toward 5-HT1A and 5-HT2A) and metabolic stability.[1]

Part 1: Chemical & Physical Profile

The addition of two methyl groups at the ortho (2) and meta (3) positions of the phenyl ring fundamentally changes the physicochemical landscape of the molecule.[1][3] This steric bulk increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration, and induces a twist in the N-aryl bond that often favors specific receptor binding pockets.[1][2]

Table 1: Physicochemical Comparison
Feature1-Phenylpiperazine (1-PP)1-(2,3-Dimethylphenyl)piperazine (2,3-DMPP)Impact on Potency
Molecular Weight 162.23 g/mol 190.29 g/mol Slight increase; negligible effect on diffusion.[1][2][3]
LogP (Predicted) ~1.2 - 1.5~2.3 - 2.6High: 2,3-DMPP enters the CNS more rapidly.[1][2][3]
Steric Hindrance Low (Free rotation)High (Restricted rotation)Critical: The ortho-methyl group forces the phenyl ring out of planarity, often locking the "bioactive conformation."[1][3]
Metabolic Liability High (Ring hydroxylation)Moderate (Methyl oxidation)2,3-substitution blocks the primary metabolic site (position 4 is open, but 2,3 are blocked).[1][3]

Part 2: Pharmacological Mechanism & SAR Logic[1][4]

The "Ortho-Effect" in Serotonergic Binding

The primary difference in potency stems from the Structure-Activity Relationship (SAR) of the arylpiperazine class.[1][2]

  • 1-PP (The Scaffold): Acts as a mixed agonist/antagonist with low subtype selectivity.[1][2] It binds to 5-HT1A, 5-HT2A, 5-HT2C, and

    
    -adrenergic receptors with 
    
    
    values typically in the high nanomolar to micromolar range (
    
    
    nM).[1][2]
  • 2,3-DMPP (The Optimized Ligand):

    • Hydrophobic Pocket Interaction: The 2,3-dimethyl groups fill the hydrophobic pocket in the transmembrane domain (TM) of GPCRs (specifically 5-HT1A).[1][2]

    • Selectivity Shift: Ortho substitutions (position 2) are well-documented to enhance affinity for 5-HT1A receptors while reducing affinity for

      
      -adrenergic receptors compared to the unsubstituted parent.[1][2]
      
    • Potency: Based on analogous compounds (like 1-(2,3-dichlorophenyl)piperazine), 2,3-DMPP is expected to exhibit

      
       values in the low nanomolar range (
      
      
      nM) for 5-HT targets, representing a 10-100x increase in potency over 1-PP.[1][2]
Visualization: SAR & Signaling Pathway

The following diagram illustrates the structural logic dictating the difference in receptor activation.

SAR_Mechanismcluster_0Ligand Structurecluster_1Receptor Interaction (5-HT1A)cluster_2Pharmacological OutcomeL11-Phenylpiperazine(1-PP)R1Loose Binding(High Entropy)L1->R1Lack of steric bulkL21-(2,3-Dimethylphenyl)piperazine (2,3-DMPP)R2Hydrophobic Lock(Ortho-Methyl Interaction)L2->R22,3-Dimethyl grouprestricts conformationO1Low PotencyPromiscuous BindingR1->O1Ki > 100 nMO2High PotencyEnhanced SelectivityR2->O2Ki < 20 nM

Caption: Structural modification from 1-PP to 2,3-DMPP drives conformational rigidity, enhancing receptor fit and potency.[2]

Part 3: Experimental Protocols for Potency Comparison

To objectively compare these compounds, you must perform a Competitive Radioligand Binding Assay . This protocol is self-validating through the use of a reference standard (e.g., Serotonin or Buspirone).[1][2]

Protocol: 5-HT1A Receptor Binding Assay

Objective: Determine the Inhibition Constant (

12
1. Reagents & Preparation
  • Receptor Source: Human recombinant 5-HT1A receptors expressed in CHO or HEK-293 cell membranes.[1][2][4]

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~100-200 Ci/mmol).[1][2] Concentration: 0.5 nM (
    
    
    equivalent).[1][2][3]
  • Non-Specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or WB-4101.[1][2]
    
  • Test Compounds: Prepare 10-point serial dilutions of 1-PP and 2,3-DMPP (

    
     M to 
    
    
    M) in assay buffer.
2. Assay Workflow
  • Incubation: Mix 50

    
    L membrane prep + 50 
    
    
    L radioligand + 50
    
    
    L test compound (or buffer for Total Binding).[1][2]
  • Equilibrium: Incubate at 25°C for 60 minutes . (Note: Equilibrium time is critical; lipophilic compounds like 2,3-DMPP may require longer to reach equilibrium than 1-PP).[1][2]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).

  • Wash: Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification: Liquid scintillation counting.

3. Data Analysis (Self-Validation)

Calculate

Cheng-Prusoff Equation

123
  • 
     : Concentration of radioligand used.[1][2][3][5]
    
  • 
     : Dissociation constant of the radioligand (determined previously by Saturation Binding).[1][2][3]
    

Validation Criteria:

  • If the Hill Slope is significantly different from -1.0, suspect negative cooperativity or multiple binding sites.[1][2]

  • If 1-PP shows a "shallow" displacement curve, it indicates its promiscuous nature (binding to multiple low-affinity sites).[1][2]

Visualization: Experimental Workflow

Binding_AssayStartMembrane Preparation(h5-HT1A Receptors)MixAdd Ligands:1. [3H]-8-OH-DPAT (0.5 nM)2. Test Compound (1-PP or 2,3-DMPP)3. NSB Control (10 µM 5-HT)Start->MixIncubateIncubate60 min @ 25°CMix->IncubateFilterRapid Filtration(GF/B Filters + PEI)Incubate->FilterCountScintillation Counting(CPM)Filter->CountAnalyzeCalculate Ki(Cheng-Prusoff)Count->Analyze

Caption: Step-by-step workflow for determining competitive binding affinity (Ki).

Part 4: Comparative Data Summary

Note: Values below are representative of the arylpiperazine class based on SAR literature. Exact values vary by assay conditions.

Receptor Target1-PP Affinity (

)
2,3-DMPP Affinity (

)
Interpretation
5-HT1A 200 - 500 nM5 - 30 nM 2,3-DMPP is significantly more potent.[1][2][3]
5-HT2A > 1,000 nM50 - 150 nM2,3-DMPP gains moderate affinity.[1][2][3]
Alpha-1 Adrenergic 50 - 200 nM> 500 nM1-PP is more adrenergic; 2,3-DMPP is more serotonergic.[1][2][3]
Selectivity Ratio Low (Promiscuous)High (5-HT biased)2,3-DMPP is the superior probe for 5-HT systems.[1][2][3]

References

  • Structure-Activity Relationships of Arylpiperazines: Glennon, R. A., et al. (1986).[1] "Binding of substituted phenylpiperazines to 5-HT1A, 5-HT2, and dopaminergic receptors."[1][2][4] Journal of Medicinal Chemistry.

  • Pharmacology of 1-Phenylpiperazine (1-PP): Rothman, R. B., et al. (2001).[1][2] "Amphetamine-type monoamine releasing agents: structural requirements for dual serotonin/dopamine release." Journal of Pharmacology and Experimental Therapeutics.

  • Experimental Protocols (Radioligand Binding): National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP).[1][2][3] "PDSP Assay Protocols."

  • Vortioxetine (Analog) SAR Data: Bang-Andersen, B., et al. (2011).[1][2][3] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder."[1][2][6] Journal of Medicinal Chemistry.

Spectroscopic Validation of 1-(2,3-Dimethylphenyl)piperazine HCl: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic validation of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1-(2,3-DMPP) HCl). It is designed for analytical chemists and researchers requiring a definitive methodology to distinguish this compound from its positional isomers (e.g., 2,4-DMPP) and its free base form.

Executive Summary & Compound Profile

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a critical intermediate in the synthesis of serotonergic agents (e.g., aripiprazole derivatives). Its structural integrity is defined by the specific ortho, meta substitution pattern of the phenyl ring and the protonation state of the piperazine nitrogen.

  • Chemical Name: 1-(2,3-Dimethylphenyl)piperazine hydrochloride[1]

  • Synonyms: 1-(2,3-Xylyl)piperazine HCl; 2,3-DMPP HCl

  • CAS (Free Base): 1013-22-5[2]

  • CAS (HCl Salt): 80836-96-0 (Note: CAS may vary by hydration state; verify Certificate of Analysis)

  • Molecular Formula: C₁₂H₁₉ClN₂

The Analytical Challenge

Differentiation of the 2,3-isomer from the 2,4- or 3,4-isomers is difficult using standard HPLC without chiral or specialized columns. FTIR provides a rapid, orthogonal fingerprinting method based on aromatic out-of-plane (OOP) bending vibrations.

Comparative Analysis: KBr Pellet vs. ATR

For hydrochloride salts, the choice of sampling technique fundamentally alters the spectral output.[3]

Method A: Transmission FTIR (KBr Pellet)
  • Status: The "Gold Standard" for structural elucidation and resolution.

  • Mechanism: Sample is dispersed in a potassium bromide matrix and pressed into a transparent disc.

  • Critical Risk: Ion Exchange. Under high pressure, HCl salts can undergo halide exchange with the KBr matrix (

    
    ). This causes peak shifts, particularly in the fingerprint region (700–800 cm⁻¹).
    
  • Best For: High-resolution library matching, identifying weak overtone bands.

Method B: Attenuated Total Reflectance (ATR)
  • Status: The "High-Throughput" standard for QC.

  • Mechanism: Sample is pressed directly against a crystal (Diamond/ZnSe).

  • Benefit: Non-destructive; eliminates ion exchange artifacts.

  • Best For: Routine identification, hygroscopic samples (prevents water uptake during prep).

Performance Comparison Table
FeatureTransmission (KBr Pellet)ATR (Diamond/ZnSe)
Spectral Resolution High (Excellent for splitting isomers)Moderate (Peak broadening possible)
Sample Integrity Low (Risk of Ion Exchange & Hydration)High (Native state preserved)
Low-Wavenumber Data Excellent (< 400 cm⁻¹)Limited (Cutoff ~600 cm⁻¹ for ZnSe)
Prep Time 10–15 Minutes< 1 Minute
Recommendation Use for Structure Elucidation (Dry box req.)Use for Routine QC / Incoming Goods

Reference Spectral Data: 1-(2,3-DMPP) HCl

The following spectral assignments constitute the validation criteria. The spectrum is dominated by the broad ammonium band and specific aromatic substitutions.

Primary Diagnostic Regions
Frequency (cm⁻¹)Functional Group AssignmentDiagnostic Note
2400 – 3000 N-H⁺ Stretching (Amine Salt)Broad, intense "ammonium band." Overlaps C-H stretches. Distinguishes Salt vs. Free Base.
2800 – 2980 C-H Stretching (Aliphatic)Piperazine ring methylene (-CH₂-) and methyl (-CH₃) groups.
1580 – 1600 C=C Aromatic Stretch Skeletal ring vibrations.
1440 – 1470 C-H Bending (Methyl)Asymmetric deformation of the two methyl groups on the phenyl ring.
1240 – 1280 C-N Stretching (Aryl-Amine)Vibration between the phenyl ring and the piperazine nitrogen.
740 – 780 C-H Out-of-Plane Bending Critical for Isomer ID. 1,2,3-trisubstituted benzene ring (3 adjacent H atoms) typically shows a strong band here.

Technical Insight: The Free Base form (1-(2,3-Dimethylphenyl)piperazine) will lack the broad 2400–3000 cm⁻¹ band and instead show a sharp, distinct N-H stretch around 3300–3400 cm⁻¹ .

Analytical Workflow & Logic

The following diagram illustrates the decision logic for validating the material and troubleshooting common spectral anomalies.

FTIR_Validation_Workflow Start Sample: 1-(2,3-DMPP) HCl Method Select Method Start->Method ATR ATR (Diamond) Method->ATR Routine QC KBr KBr Pellet Method->KBr High Res / Research Check1 Check 3300-3400 cm⁻¹ ATR->Check1 KBr->Check1 FreeBase Sharp Peak? Identify as FREE BASE Check1->FreeBase Yes SaltCheck Broad Band 2400-3000 cm⁻¹? Check1->SaltCheck No Check2 Check 740-780 cm⁻¹ SaltCheck->Check2 Yes (Salt Confirmed) Isomer23 Strong Band Present: Confirm 2,3-Isomer Check2->Isomer23 Pattern Matches IsomerOther Shifted/Weak? Suspect 2,4 or 3,4 Isomer Check2->IsomerOther Pattern Mismatch

Figure 1: Decision tree for spectroscopic validation of 1-(2,3-DMPP) HCl, distinguishing salt forms and isomers.

Detailed Experimental Protocol

To ensure reproducibility, specifically when using the KBr method which is prone to moisture interference.

Protocol: KBr Pellet Preparation (Moisture-Free)

Objective: Obtain a high-resolution spectrum without water interference (which masks the amine salt region).

  • Reagent Prep: Dry spectroscopic grade KBr powder at 110°C for 2 hours. Store in a desiccator.

  • Ratio: Mix 1.5 mg of 1-(2,3-DMPP) HCl with 250 mg of dried KBr. (Ratio ~0.5%).[4]

  • Grinding: Grind in an agate mortar for 30–60 seconds. Do not over-grind (excessive energy can induce ion exchange or amorphization).

  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 2 minutes. Apply 8–10 tons of pressure for 1 minute.

  • Validation: The resulting pellet must be transparent. If cloudy, moisture is present; re-dry or use ATR.

Protocol: ATR Acquisition
  • Cleaning: Clean crystal with Isopropanol (IPA) followed by Methanol. Ensure background is flat.

  • Deposition: Place ~5 mg of sample on the crystal center.

  • Contact: Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (usually ~80-100 N for diamond).

  • Parameters:

    • Resolution: 4 cm⁻¹[3][5]

    • Scans: 32 (Routine) or 64 (High S/N)

    • Range: 4000 – 600 cm⁻¹

References

  • NIST Chemistry WebBook. Piperazine, 1-[3-(trifluoromethyl)phenyl]- (Analogous Structure Reference). National Institute of Standards and Technology. [Link]

  • Shimadzu Application News. Comparison of KBr Pellet Method and KCl Pellet Method on Hydrochlorides. Shimadzu Corporation. [Link]

  • Spectrochimica Acta Part A. FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. (2007).[6] [Link]

Sources

Selectivity Profile & Pharmacological Guide: 1-(2,3-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profile, pharmacological mechanism, and experimental characterization of 1-(2,3-Dimethylphenyl)piperazine (1-(2,3-DMPP)).

Executive Summary & Disambiguation

1-(2,3-Dimethylphenyl)piperazine (often abbreviated as 1-(2,3-DMPP) or 2,3-XP) is a substituted phenylpiperazine distinct from the classic nicotinic agonist DMPP (1,1-dimethyl-4-phenylpiperazinium).

While structurally related to standard serotonergic probes like mCPP and TFMPP , 1-(2,3-DMPP) exhibits a divergent pharmacological profile. Unlike its analogs which are primarily characterized as direct receptor agonists/antagonists, 1-(2,3-DMPP) acts primarily as a Serotonin-Norepinephrine Releasing Agent (SNRA) with secondary direct receptor affinity.

Key Pharmacological Signature:

  • Primary Mechanism: Substrate-based release of 5-HT and NE via transporters (SERT/NET).

  • Secondary Mechanism: Promiscuous binding to 5-HT receptors (particularly 5-HT1A and 5-HT2 subtypes), often serving as a "dirty" scaffold in medicinal chemistry.

  • Utility: High-value intermediate for synthesizing selective D4 antagonists and multimodal antidepressants (e.g., vortioxetine analogs).

Chemical & Pharmacological Context

Structure-Activity Relationship (SAR)

The phenylpiperazine core is a "privileged structure" for aminergic GPCRs. The 2,3-dimethyl substitution introduces specific steric constraints that differentiate it from the 3-chloro (mCPP) or 3-trifluoromethyl (TFMPP) analogs.

  • Ortho-substitution (2-position): Forces the phenyl ring out of coplanarity with the piperazine ring. This conformation generally favors 5-HT1A affinity and D4 receptor interaction over 5-HT2C agonism.

  • Meta-substitution (3-position): Modulates lipophilicity and metabolic stability.

Comparative Selectivity Profile

The following table contrasts 1-(2,3-DMPP) with industry-standard phenylpiperazines.

CompoundPrimary Activity5-HT SelectivityKey Off-Targets
1-(2,3-DMPP) Releasing Agent (SNRA) Low (Promiscuous)NE Transporter (NET), D4 Receptor
mCPP Receptor AgonistModerate (5-HT2C > 5-HT2A)5-HT1B, 5-HT3
TFMPP Receptor AgonistModerate (5-HT1/5-HT2)5-HT1A (Agonist)
WAY-100635 Receptor AntagonistHigh (5-HT1A)D4 (Weak)

Data Insight: While mCPP is a direct ligand (


 nM at 5-HT2C), 1-(2,3-DMPP) shows potent releasing activity with 

values of 24–26 nM for Serotonin and ~56 nM for Norepinephrine [1]. Its direct binding affinity (

) at 5-HT receptors is typically in the low nanomolar range (10-100 nM) but lacks the subtype precision of optimized tools.

Mechanism of Action: Signaling Pathways

The dual nature of 1-(2,3-DMPP) (Release vs. Binding) triggers distinct downstream pathways.

DMPP_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DMPP 1-(2,3-DMPP) SERT SERT/NET (Transporter) DMPP->SERT Substrate Entry R_5HT2 5-HT2A/2C Receptor (Gq coupled) DMPP->R_5HT2 Direct Binding (Secondary) R_5HT1A 5-HT1A Receptor (Gi coupled) DMPP->R_5HT1A Direct Binding (Secondary) Cytoplasm Cytoplasmic 5-HT/NE SERT->Cytoplasm Translocation Release Increased Extracellular Levels SERT->Release Release Vesicle Vesicular Pool Cytoplasm->SERT Reverse Transport (Efflux) Release->R_5HT2 Activation Release->R_5HT1A Activation PLC PLC Activation (Ca2+ Flux) R_5HT2->PLC cAMP cAMP Inhibition R_5HT1A->cAMP

Figure 1: Dual mechanism of 1-(2,3-DMPP) involving transporter-mediated release (primary) and direct receptor modulation (secondary).

Experimental Protocols

To validate the selectivity profile of 1-(2,3-DMPP), two distinct assays are required: Radioligand Binding (for affinity) and Synaptosomal Release (for functional releasing activity).

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Purpose: Determine


 values at 5-HT2A and 5-HT2C receptors.
  • Tissue Source: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA (pH 7.4).

  • Ligands:

    • Radioligand: [3H]-Ketanserin (0.5 nM) for 5-HT2A; [3H]-Mesulergine (1 nM) for 5-HT2C.

    • Non-specific: 10 µM Mianserin.

  • Incubation: 60 min at 37°C.

  • Termination: Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Synaptosomal Release Assay (Functional)

Purpose: Confirm SNRA activity (Releasing Agent potential).

  • Preparation: Isolate crude synaptosomes (P2 fraction) from rat brain cortex.

  • Loading: Incubate synaptosomes with [3H]-5-HT (10 nM) for 15 min at 37°C to load the vesicles.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Aliquot synaptosomes and treat with varying concentrations of 1-(2,3-DMPP) (1 nM – 10 µM).

  • Measurement: Stop reaction after 5 min by filtration. Measure radioactivity in the filtrate (released 5-HT).

  • Control: Use Ca2+-free buffer to distinguish exocytotic release from transporter-mediated efflux.

Workflow for Selectivity Determination

This workflow illustrates the decision logic for characterizing "dirty" phenylpiperazines like 1-(2,3-DMPP).

Selectivity_Workflow Start Compound Sample: 1-(2,3-DMPP) Screen1 Primary Screen: Radioligand Binding Panel (5-HT1A, 2A, 2C, D2, D4) Start->Screen1 Decision1 High Affinity? (Ki < 100 nM) Screen1->Decision1 FuncAssay Functional Assay: Calcium Flux / cAMP Decision1->FuncAssay Yes (Binding Driven) ReleaseAssay Release Assay: [3H]-5-HT Efflux Decision1->ReleaseAssay No/Moderate (Transporter Driven) Result1 Profile A: Direct Agonist (e.g., mCPP) FuncAssay->Result1 Activation Result2 Profile B: Releasing Agent (e.g., 2,3-DMPP) ReleaseAssay->Result2 Efflux > 200% Control

Figure 2: Logical workflow for distinguishing direct receptor ligands from releasing agents.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.

  • Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior, 24(4), 979-983.

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology, 33(3-4), 275-317. (Context on 5-HT receptor homology and phenylpiperazine binding pockets).
  • PubChem Compound Summary. (2025). "1-(2,3-Dimethylphenyl)piperazine."[1][2][3][4][5] CID 70541.[3][6]

Sources

Comprehensive Characterization Guide: 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

[1]

Executive Summary

1-(2,3-Dimethylphenyl)piperazine hydrochloride (1-(2,3-DMPP) HCl) is a critical pharmacophore in medicinal chemistry, particularly as a ligand for serotonin (5-HT) receptors. While the free base offers lipophilicity for blood-brain barrier penetration, the hydrochloride salt is the standard for solid-state stability, aqueous solubility, and formulation.

This guide outlines the definitive characterization workflow for the HCl salt, comparing its physicochemical performance against its free base alternative. It provides actionable protocols for structural elucidation (XRD), thermal analysis, and spectroscopic validation.

Part 1: Structural & Physicochemical Characterization[2]

Crystal Structure Analysis (SC-XRD)

The gold standard for confirming the 2,3-substitution pattern (distinguishing it from the 2,4- or 2,6-isomers) is Single Crystal X-Ray Diffraction (SC-XRD).

Expected Structural Motifs: Based on homologous phenylpiperazine salts, 1-(2,3-DMPP) HCl typically crystallizes with the following features:

  • Piperazine Conformation: The piperazine ring adopts a chair conformation to minimize steric strain.

  • Protonation Site: Protonation occurs at the secondary amine (N4), forming a cation.

  • H-Bonding Network: A robust charge-assisted hydrogen bond network (

    
    ) stabilizes the lattice. This interaction is the primary driver for the salt's high melting point compared to the free base.
    
Spectroscopic Validation (NMR)

Nuclear Magnetic Resonance validates the regiochemistry of the methyl groups.

Diagnostic Signals (400 MHz, DMSO-d6):

  • 
     2.15 - 2.25 ppm (s, 6H):  Two distinct or overlapping singlets corresponding to the methyl groups at positions 2 and 3 of the phenyl ring.
    
  • 
     3.00 - 3.20 ppm (m, 4H):  Piperazine methylene protons adjacent to the phenyl ring (N1).
    
  • 
     6.80 - 7.10 ppm (m, 3H):  Aromatic protons. The 2,3-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet or a multiplet depending on resolution).
    
  • 
     9.00+ ppm (br s):  Ammonium protons (
    
    
    ), exchangeable with
    
    
    .
Thermal Analysis (DSC/TGA)
  • Melting Point: The HCl salt exhibits a high melting point, reported in the range of 297–300°C (decomposition), significantly higher than the free base.

  • Purity Check: A sharp endotherm in Differential Scanning Calorimetry (DSC) confirms crystalline purity. Broadening indicates amorphous content or residual solvent.

Part 2: Performance Comparison (HCl Salt vs. Free Base)

The choice between the hydrochloride salt and the free base is dictated by the stage of drug development. The HCl salt is superior for storage and handling, while the free base is often the active species for organic synthesis or biological membrane permeation.

Table 1: Comparative Physicochemical Profile[3]
Feature1-(2,3-DMPP) Hydrochloride1-(2,3-DMPP) Free BasePerformance Implication
Physical State White Crystalline SolidOily Liquid or Low-Melting SolidHCl salt allows for easier weighing and bulk handling.
Melting Point High (~297–300°C, dec.)Low (< 50°C or Liquid)High MP of salt indicates superior lattice energy and thermal stability.
Aqueous Solubility High (> 20 mg/mL)Low / InsolubleSalt form is required for aqueous stock solutions in biological assays.
Hygroscopicity Moderate (can form hydrates)Low (hydrophobic)Salt requires desiccated storage; Free base requires inert atmosphere (oxidation risk).
Spectral ID N-H stretch ~2400-2700 cm⁻¹ (broad)N-H stretch ~3300 cm⁻¹ (sharp)Broad salt bands obscure some fingerprint regions in IR.

Part 3: Experimental Protocols

Protocol: Synthesis & Crystallization of 1-(2,3-DMPP) HCl

Objective: Convert commercial free base or crude reaction mixture into diffraction-quality HCl salt crystals.

  • Dissolution: Dissolve 1.0 g of 1-(2,3-dimethylphenyl)piperazine free base in 10 mL of absolute ethanol.

  • Acidification: Dropwise add 1.2 equivalents of concentrated HCl (37%) or 2M HCl in diethyl ether while stirring at 0°C.

  • Precipitation: A white precipitate will form immediately.

  • Recrystallization (Critical for XRD):

    • Heat the suspension to reflux until the solid dissolves (add minimal extra ethanol if needed).

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Place in a refrigerator (4°C) overnight.

  • Harvest: Filter the needle-like crystals, wash with cold diethyl ether, and dry under vacuum.

Protocol: Single Crystal Mounting
  • Select a crystal with defined faces (approx. 0.2 x 0.2 x 0.3 mm).

  • Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Collect data at 100 K to reduce thermal vibration and improve resolution.

Part 4: Visualization of Workflows

Diagram 1: Characterization Logic Flow

This decision tree guides the researcher through the validation process, ensuring no critical data point is missed.

CharacterizationFlowStartSample: 1-(2,3-DMPP) HClStep11. Purity Check (HPLC/TLC)Start->Step1Step22. Thermal Analysis (DSC)Step1->Step2Decision1Sharp Endotherm?Step2->Decision1Step3a3a. Single Crystal XRD(Lattice Parameters)Decision1->Step3aYesStep3b3b. Recrystallize(Slow Evaporation)Decision1->Step3bNo (Broad/Multiple Peaks)Step44. Spectroscopic ID(NMR/FTIR)Step3a->Step4Step3b->Step1OutcomeValidated StructureReady for Bio-AssayStep4->Outcome

Caption: Logical workflow for validating the solid-state form of 1-(2,3-DMPP) HCl.

Diagram 2: Synthesis & Salt Formation Pathway

Visualizing the transformation from the lipophilic free base to the hydrophilic salt.

SynthesisPathBaseFree Base(Lipophilic)ReagentHCl / EtOH(Acidification)Base->ReagentIntermediateProtonation(N4 Site)Reagent->IntermediateProductHCl Salt(Hydrophilic Lattice)Intermediate->Product Crystallization

Caption: Reaction pathway converting the free base to the stable hydrochloride salt.

References

  • PubChem. (2025).[1] 1-(2,3-Dichlorophenyl)piperazine hydrochloride Compound Summary. (Used as homologous reference for physicochemical properties). Retrieved from [Link]

  • SWG Drug. (2005). Monographs: Piperazine Derivatives Solubility and Screening. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 1-(2,3-Dimethylphenyl)piperazine hydrochloride. In drug discovery and development, our progress is intrinsically linked to our ability to manage the chemical tools of our trade with precision and, most importantly, safety. This guide is designed to provide you not just with a set of rules, but with a deep, causal understanding of the necessary precautions. Our goal is to empower you to work confidently and safely, making informed decisions that protect both you and your research.

Hazard Profile: Understanding the "Why" Behind the Precautions

1-(2,3-Dimethylphenyl)piperazine hydrochloride belongs to the phenylpiperazine class of compounds. The piperazine ring is a common pharmacophore, but it is also associated with specific hazards. Based on data from closely related analogs, we can confidently anticipate the following GHS classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation (Category 1C or 2): Causes skin irritation, and potentially severe burns.[1][2][4]

  • Serious Eye Damage/Irritation (Category 1 or 2A): Causes serious, and potentially irreversible, eye irritation or damage.[1][2][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.[1][2]

The primary risks stem from the compound being a fine, airborne powder that can be easily inhaled or come into contact with skin and eyes, and its inherent basicity (as a piperazine derivative) which contributes to its corrosive/irritant nature.

The Hierarchy of Controls: Your First Line of Defense

Before we even discuss Personal Protective Equipment (PPE), it's crucial to remember that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood or a ventilated balance enclosure (powder hood). This contains the solid particles at the source, preventing inhalation and minimizing contamination of the lab environment.[2] An accessible safety shower and eyewash station are mandatory where this chemical is handled.[2]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the hazards and procedures. Limit the quantity of material handled at any one time.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.

Eye and Face Protection

The risk of airborne particles or splashes makes robust eye protection non-negotiable.

  • Rationale: Phenylpiperazines are consistently classified as severe eye irritants.[1][2][4] A single particle in the eye could cause significant damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect from dust entering from above or below.

  • High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during bulk solution preparation), a face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory.

    • Rationale: Direct contact can cause skin irritation or burns.[1][2][4] Contaminated gloves can also transfer the compound to other surfaces.

    • Selection: Nitrile gloves are a suitable choice for incidental contact with solids. Always double-check the manufacturer's compatibility data if available. For extended handling or when working with solutions, consider thicker, chemical-specific gloves and be aware of the breakthrough time.

    • Technique: Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately in the designated waste stream.

  • Lab Coat: A buttoned, flame-resistant lab coat with tight-fitting cuffs is required to protect your street clothes and skin from contamination.

Respiratory Protection
  • Rationale: As a fine powder, this compound poses a significant inhalation risk, which can lead to respiratory tract irritation.[1][2]

  • When is it Required? Respiratory protection is necessary when engineering controls are insufficient to keep the airborne concentration below safe limits. This includes:

    • Handling the powder outside of a fume hood or ventilated enclosure (which should be avoided).

    • Cleaning up a significant spill.

  • Selection: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. For higher-risk scenarios, a half-mask or full-face respirator with P100 (particulate) filters may be necessary. A proper fit test is essential for any tight-fitting respirator to be effective.

PPE Selection Summary

TaskMinimum Required PPE
Transporting Container Lab Coat, Safety Glasses
Weighing Solid Compound In a Fume Hood/Ventilated Enclosure: Lab Coat, Nitrile Gloves, Safety Goggles.
Preparing Stock Solutions In a Fume Hood: Lab Coat, Nitrile Gloves, Safety Goggles. Consider a face shield for larger volumes.
Handling Dilute Solutions Lab Coat, Nitrile Gloves, Safety Goggles.
Cleaning a Small Spill (<1g) Lab Coat, Nitrile Gloves (double-gloving recommended), Safety Goggles, N95 Respirator.
Cleaning a Large Spill (>1g) Lab Coat, Chemical-Resistant Apron, Double Nitrile Gloves, Safety Goggles, Face Shield, Half- or Full-Face Respirator with P100 filters.

Operational and Disposal Plans

Step-by-Step Handling Protocol (Weighing and Solubilizing)
  • Preparation: Don all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

  • Work Area: Ensure the fume hood sash is at the appropriate height. Place all necessary equipment (spatula, weigh boat, vial, solvent) inside the hood before introducing the compound.

  • Weighing: Carefully open the container. Use a dedicated spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the container. Close the primary container immediately after dispensing.

  • Solubilizing: Add the solvent to the vial containing the weighed solid. Cap the vial securely before mixing.

  • Decontamination: Carefully wipe down the spatula, weigh boat, and any other potentially contaminated surfaces with a damp cloth or towel before removing them from the hood. Dispose of cleaning materials as hazardous waste.

  • Post-Handling: Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water after exiting the lab.[2]

Spill Management
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate PPE for the scale of the spill (see table above).

  • Contain & Clean: For a dry spill, gently cover with an absorbent material. Do NOT dry sweep. Carefully scoop the material into a labeled hazardous waste container.[5] For a liquid spill, cover with a chemical absorbent.

  • Decontaminate: Wipe the spill area with an appropriate cleaning solvent (e.g., water, ethanol), collecting all cleaning materials for hazardous waste disposal.

  • Report: Report the incident to your institution's safety officer.

Disposal Plan

All waste, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be treated as hazardous chemical waste.[2]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Do not dispose of this material down the drain or in regular trash. All disposal must adhere strictly to local, state, and federal regulations.[2]

Logical Workflow for PPE Selection

This diagram illustrates the decision-making process for ensuring adequate protection when working with 1-(2,3-Dimethylphenyl)piperazine hydrochloride.

PPE_Decision_Workflow cluster_assessment Initial Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Begin Task (e.g., Weighing, Synthesis) task_assessment Assess Task: - Is it a solid or liquid? - What is the quantity? - What is the potential for exposure (dust, splash, aerosol)? start->task_assessment eng_controls Is the task performed inside a Fume Hood or Ventilated Enclosure? task_assessment->eng_controls ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles eng_controls->ppe_base Yes ppe_respirator Add Respiratory Protection (N95 or higher) eng_controls->ppe_respirator No (High Hazard - Re-evaluate!) splash_risk Significant Splash/Aerosol Risk? ppe_base->splash_risk ppe_respirator->ppe_base ppe_face_shield Add Face Shield proceed Proceed with Task Safely ppe_face_shield->proceed splash_risk->ppe_face_shield Yes splash_risk->proceed No caption Fig 1. Decision workflow for selecting appropriate PPE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dimethylphenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dimethylphenyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.